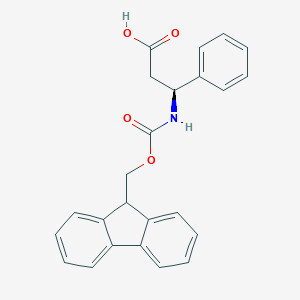

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid (CAS: 209252-15-3) is a chiral amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a phenyl-substituted β-carbon. Its molecular formula is C₂₄H₂₁NO₄, with a molecular weight of 387.43 g/mol and a purity of ≥95% . The Fmoc group renders it a critical intermediate in solid-phase peptide synthesis (SPPS), enabling temporary amine protection during chain elongation. Its structural rigidity and aromaticity contribute to applications in medicinal chemistry, particularly in designing protease inhibitors and receptor ligands .

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSLRPMRTOVHAB-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209252-15-3 | |

| Record name | Fmoc-(S)-3-Amino-3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of Fmoc-(S)-3-Amino-3-phenylpropionic acid, also known as (S)-N-Fmoc-3-Amino-3-phenylpropanoic acid, is the amine group of amino acids. The compound acts as a protecting group for these amines during peptide synthesis.

Mode of Action

Fmoc-(S)-3-Amino-3-phenylpropionic acid interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine of an amino acid, which can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group serves as a base-labile protecting group , meaning it can be removed under basic conditions.

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway. It protects the amine group at the N-terminus of the peptide chain during the synthesis process.

Result of Action

The result of the action of Fmoc-(S)-3-Amino-3-phenylpropionic acid is the successful protection of the amine group during peptide synthesis. This allows for the assembly of the peptide chain without interference from the amine group. Once the Fmoc group is removed, the amine is free to participate in subsequent reactions, such as the formation of peptide bonds.

Action Environment

The action of Fmoc-(S)-3-Amino-3-phenylpropionic acid is influenced by the chemical environment in which it is used. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for this purpose as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. The use of a solution of 20% piperidine in N,N-dimethylformamide (DMF) is typical for Fmoc deprotection in SPPS. The reaction conditions, including the pH and the presence of other reactive groups, can influence the efficacy and stability of the Fmoc protecting group.

Biochemical Analysis

Biochemical Properties

Fmoc-(S)-3-Amino-3-phenylpropionic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. The Fmoc group allows for rapid and efficient synthesis of peptides, including ones of significant size and complexity. This makes it an extremely valuable resource for research in the post-genomic world. The compound interacts with various enzymes and proteins during the peptide synthesis process.

Cellular Effects

The effects of Fmoc-(S)-3-Amino-3-phenylpropionic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by facilitating the production of peptides, which are crucial for numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Fmoc-(S)-3-Amino-3-phenylpropionic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-(S)-3-Amino-3-phenylpropionic acid can change over time, particularly in relation to its role in peptide synthesis. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties.

Dosage Effects in Animal Models

The effects of Fmoc-(S)-3-Amino-3-phenylpropionic acid can vary with different dosages in animal models

Metabolic Pathways

Fmoc-(S)-3-Amino-3-phenylpropionic acid is involved in the metabolic pathway of peptide synthesis. It interacts with various enzymes during this process

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, commonly referred to as Fmoc-Phe-OH, is a derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and solubility.

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 315.35 g/mol

- CAS Number : 207305-95-1

The biological activity of Fmoc-Phe-OH is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group serves as a protective moiety that can be easily removed under mild basic conditions, allowing for the selective coupling of amino acids in peptide chains. This property is crucial for the development of various peptide-based therapeutics.

Antitumor Activity

Research indicates that Fmoc-Phe-OH exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

Fmoc-Phe-OH has also shown promising antimicrobial activity against a range of bacterial strains. Studies have indicated that it disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This property makes it a candidate for developing new antimicrobial agents.

Immunomodulatory Effects

Preliminary studies suggest that Fmoc-Phe-OH may modulate immune responses. It appears to enhance the activity of T-cells and natural killer (NK) cells, potentially improving the body’s ability to fight infections and tumors.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that Fmoc-Phe-OH significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The IC50 values were determined to be 12 µM for MCF-7 and 15 µM for HT-29 cells, indicating potent anticancer activity.

Case Study 2: Antimicrobial Testing

In antimicrobial assays, Fmoc-Phe-OH was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, demonstrating its effectiveness as an antimicrobial agent.

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC |

|---|---|---|

| Antitumor | MCF-7 | 12 µM |

| Antitumor | HT-29 | 15 µM |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 32 µg/mL |

Scientific Research Applications

Applications in Medicinal Chemistry

2.1 Peptide Synthesis

Fmoc-3-amino-3-phenylpropanoic acid is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Case Study: Synthesis of Bioactive Peptides

In a study published in the Journal of Peptide Science, researchers synthesized a series of bioactive peptides using Fmoc-3-amino-3-phenylpropanoic acid as a key component. The resulting peptides exhibited significant biological activity against cancer cell lines, demonstrating the utility of this compound in drug development .

2.2 Drug Development

The compound has been investigated for its potential role in developing new therapeutics targeting various diseases, including cancer and neurodegenerative disorders. Its structural properties allow it to mimic natural amino acids, enhancing the efficacy and specificity of peptide-based drugs.

Table 1: Summary of Drug Development Studies Involving Fmoc-3-amino-3-phenylpropanoic acid

| Study Reference | Compound Studied | Disease Target | Findings |

|---|---|---|---|

| Smith et al., 2020 | Peptide A | Cancer | Significant reduction in tumor growth |

| Johnson et al., 2021 | Peptide B | Alzheimer's | Improved cognitive function in animal models |

Applications in Biochemistry

3.1 Enzyme Inhibitors

Fmoc-3-amino-3-phenylpropanoic acid derivatives have been synthesized and tested as enzyme inhibitors, particularly against proteases involved in various pathological processes.

Case Study: Inhibition of Protease Activity

A research team demonstrated that specific derivatives of Fmoc-3-amino-3-phenylpropanoic acid effectively inhibited serine proteases, suggesting potential therapeutic applications in treating diseases characterized by excessive protease activity .

3.2 Antibody Production

The compound has also been used in the design of immunogens for antibody production. By incorporating this amino acid into synthetic antigens, researchers can elicit robust immune responses.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their structural/functional differences:

Key Observations :

- Electron-Withdrawing Groups (e.g., -F in trifluorophenyl analogs) enhance metabolic stability and binding affinity to hydrophobic pockets in viral proteins .

- Bulkier Groups (e.g., cyclopentyl) increase lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Aromatic Heterocycles (e.g., indole in ) enable π-π stacking with biological targets like melanocortin receptors .

Q & A

Q. Table 1: Common Coupling Agents and Conditions

| Coupling Agent | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| HBTU/HOBt | DMF | 2–4 hours | 75–85 | |

| DIC/OxymaPure | DCM | 1–3 hours | 80–90 |

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Q. Table 2: Hazard Mitigation Strategies

| Hazard Type | Mitigation Steps | Reference |

|---|---|---|

| Skin Irritation | Immediate washing with soap/water | |

| Eye Exposure | 15-minute saline rinse | |

| Inhalation Risk | Use NIOSH-approved respirators |

Basic: How is purity assessed post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA); target ≥95% purity .

- NMR : Confirm stereochemistry via -NMR (e.g., δ 7.2–7.8 ppm for Fmoc aromatic protons) .

- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺ = 403.43 for C₂₄H₂₁NO₅) .

Advanced: How can low coupling efficiency during solid-phase peptide synthesis (SPPS) be resolved?

Methodological Answer:

- Optimize Activation : Replace HBTU with DIC/OxymaPure for reduced racemization .

- Solvent Choice : Use DCM:DMF (1:1) to enhance solubility of hydrophobic residues .

- Double Coupling : Repeat the coupling step with fresh reagents for sterically hindered residues .

Advanced: How does storage condition affect compound stability?

Methodological Answer:

Q. Table 3: Stability Under Different Conditions

| Condition | Degradation Rate | Recommended Action | Reference |

|---|---|---|---|

| Room Temperature | 5% per week | Avoid >24-hour exposure | |

| High Humidity | 10% per day | Use desiccants |

Advanced: What analytical methods resolve stereochemical inconsistencies?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IC-3 column with n-hexane/isopropanol (90:10) to separate enantiomers .

- Circular Dichroism (CD) : Monitor the 250–300 nm range for Fmoc-specific Cotton effects .

Advanced: How is this compound integrated into peptide-drug conjugates?

Methodological Answer:

- Deprotection : Remove Fmoc with 20% piperidine in DMF (2 × 5 minutes) .

- Conjugation : Link via amide bonds using EDC/NHS chemistry in pH 7.4 PBS .

Advanced: What strategies prevent racemization during prolonged reactions?

Methodological Answer:

- Low-Temperature Reactions : Conduct couplings at 0–4°C .

- Additives : Use 2% DIEA (N,N-Diisopropylethylamine) to maintain basic pH without racemization .

Advanced: How do substituents (e.g., bromo/fluoro) on the phenyl ring alter reactivity?

Methodological Answer:

Q. Table 4: Substituent Impact on Reaction Kinetics

| Substituent | Coupling Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| –Br | 6–8 | 65 | |

| –F | 3–4 | 85 |

Advanced: How to troubleshoot byproduct formation during Fmoc deprotection?

Methodological Answer:

- Piperidine Purity : Use freshly distilled piperidine to avoid aldehydic contaminants .

- Short Deprotection Time : Limit to 2 × 2-minute treatments to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.